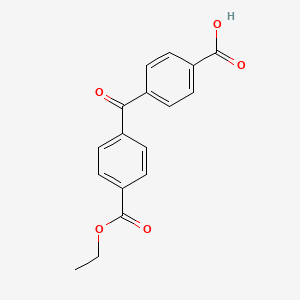

4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid

Description

BenchChem offers high-quality 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxycarbonylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-22-17(21)14-9-5-12(6-10-14)15(18)11-3-7-13(8-4-11)16(19)20/h3-10H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMZBMOEZPCKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706771 | |

| Record name | 4-[4-(Ethoxycarbonyl)benzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113709-91-4 | |

| Record name | 4-[4-(Ethoxycarbonyl)benzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Acyl Substitution at the Ester Carbonyl:

A common reaction is the hydrolysis or saponification of the ethyl ester. In a base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile. The mechanism proceeds via a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq

The transition state for the initial nucleophilic attack would involve the partial formation of the bond between the hydroxide oxygen and the ester carbonyl carbon, and a concomitant elongation and weakening of the C=O π-bond. Computational analysis of analogous ester hydrolyses reveals that the transition state is highly polar. nih.govresearchgate.net

Reactions at the Carboxylic Acid Carbonyl:

The carboxylic acid moiety can undergo reactions such as esterification or conversion to an acyl chloride. In an acid-catalyzed esterification, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. The transition state for the subsequent nucleophilic attack by an alcohol would involve the approach of the alcohol and the formation of a C-O bond, leading to a tetrahedral intermediate.

Illustrative Data for Transition State Analysis

While specific data for 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid is not available, the following table illustrates the type of information that would be generated from a DFT study of the transition state for the hydroxide-mediated hydrolysis of the ethyl ester group.

| Parameter | Description | Illustrative Value |

| Activation Free Energy (ΔG‡) | The energy barrier for the reaction to occur. | 20-25 kcal/mol |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -350 to -450 cm⁻¹ |

| Key Bond Distances (Å) | ||

| C(carbonyl)-O(hydroxide) | The distance of the forming bond between the carbonyl carbon and the incoming hydroxide (B78521) nucleophile. | ~2.0 Å |

| C(carbonyl)-O(ethoxy) | The distance of the bond to the ethoxy leaving group. | ~1.4 Å |

| C=O | The length of the carbonyl bond, which elongates in the transition state. | ~1.3 Å |

| Charge Distribution | ||

| Charge on O(hydroxide) | The partial negative charge on the incoming nucleophile. | -0.8 e |

| Charge on C(carbonyl) | The partial positive charge on the electrophilic carbon center. | +0.7 e |

Note: The values in this table are illustrative and based on general principles of ester hydrolysis transition states; they are not derived from specific experimental or computational results for 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid.

The study of substituent effects, often analyzed through Hammett relationships, can also provide insight into the electronic nature of the transition state. arkat-usa.orgresearchgate.net For 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, the nature of one functional group would influence the reactivity and the transition state structure of a reaction at the other functional group. For example, the electron-withdrawing nature of the benzoyl group would affect the acidity of the carboxylic acid and the electrophilicity of the ester carbonyl, which in turn influences the energy and geometry of the respective transition states.

Reaction Chemistry and Mechanistic Investigations of 4 4 Ethoxycarbonyl Benzoyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, and salts.

Esterification and Amidation Reactions

The carboxylic acid moiety of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst, a reaction known as Fischer-Speier esterification. masterorganicchemistry.comnih.govnih.gov This equilibrium-driven process typically requires the use of excess alcohol or the removal of water to achieve high yields of the corresponding diester. nih.govtcu.edu For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 4-(4-(ethoxycarbonyl)benzoyl)benzoate. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. nih.gov

Similarly, the carboxylic acid can be converted into amides through reaction with primary or secondary amines. researchgate.netnih.gov This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4), to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov The direct condensation of benzoic acids with amines can also be achieved under high temperatures, though this method can be less efficient. masterorganicchemistry.com The choice of amine and reaction conditions allows for the synthesis of a wide array of amide derivatives.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid | Methanol, H+ | Methyl 4-(4-(ethoxycarbonyl)benzoyl)benzoate | Esterification |

| 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid | Benzylamine, DCC | N-Benzyl-4-(4-(ethoxycarbonyl)benzoyl)benzamide | Amidation |

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid can react with bases to form carboxylate salts. The resulting carboxylate can act as a nucleophile in various reactions. Furthermore, this dicarboxylic acid derivative can serve as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netuab.cat The carboxylate groups can coordinate to metal ions, such as zinc(II), cadmium(II), and cobalt(II), to form extended one-, two-, or three-dimensional structures. researchgate.netuab.cat The specific geometry and connectivity of these frameworks are influenced by the coordination preference of the metal ion and the reaction conditions.

Transformations of the Ethoxycarbonyl Group

The ethyl ester functionality offers another site for chemical modification, primarily through reactions involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Pathways

The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, yielding 4-(4-carboxybenzoyl)benzoic acid. Basic hydrolysis, or saponification, is typically irreversible as the resulting carboxylate is deprotonated in the basic medium. Acid-catalyzed hydrolysis is an equilibrium process.

Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid with benzyl (B1604629) alcohol under appropriate conditions would yield the corresponding benzyl ester. researchgate.netresearchgate.net This reaction is also reversible and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Nucleophilic Substitution at the Carbonyl Center

The carbonyl carbon of the ethoxycarbonyl group is susceptible to attack by strong nucleophiles. While less reactive than acid chlorides or anhydrides, esters can react with potent nucleophiles like organometallic reagents (e.g., Grignard reagents) or metal hydrides. However, in the context of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, the presence of the more reactive carboxylic acid and the benzoyl ketone complicates selective reactions at the ester. The ethoxycarbonyl group can also serve as both an activating and a protective group in certain reactions, such as in N-acyl-Pictet–Spengler reactions for the synthesis of tetrahydroisoquinoline alkaloids. nih.gov

Chemistry of the Benzoyl Ketone Moiety

The benzoyl ketone group introduces a third reactive center into the molecule, allowing for transformations typical of ketones, such as nucleophilic addition and reactions involving the enolate. The reactivity of this ketone is influenced by the two electron-withdrawing groups on the other aromatic ring.

Reactions such as the Wittig reaction can be employed to convert the carbonyl group into an alkene. masterorganicchemistry.com This reaction involves the use of a phosphorus ylide and provides a powerful method for carbon-carbon bond formation. Nucleophilic addition of reagents like organometallics or cyanide would lead to the formation of tertiary alcohols or cyanohydrins, respectively. uab.cat

The selective reduction of the ketone in the presence of the ester and carboxylic acid functionalities can be challenging but may be achieved using specific reducing agents under carefully controlled conditions. The relative reactivity of the carbonyl groups generally follows the order of ketone > ester > carboxylic acid towards many nucleophilic reagents.

Carbonyl Reduction and Oxidation Reactions

The presence of ketone, carboxylic acid, and ester groups in a single molecule makes the study of its reduction chemistry particularly focused on chemoselectivity. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Reduction Reactions: Powerful, non-selective hydride-transfer reagents like lithium aluminum hydride (LiAlH₄) readily reduce all three carbonyl functionalities. The ketone is converted to a secondary alcohol, while the carboxylic acid and ethyl ester are both reduced to primary alcohols.

Conversely, milder reducing agents can achieve selective reduction of the ketone. Sodium borohydride (B1222165) (NaBH₄) is a well-established reagent for the reduction of aldehydes and ketones in the presence of less reactive esters and carboxylic acids. acs.orgharvard.edu However, studies on related γ-oxoesters, specifically 4-aryl-4-oxoesters, have shown that methanolic NaBH₄ at room temperature can surprisingly reduce both the ketone and the ester groups to yield 1-aryl-1,4-butanediols. beilstein-journals.org This suggests that the aryl group (in this case, the substituted phenyl rings) plays a role in activating the ester group towards reduction by NaBH₄, a reactivity not typically observed. In contrast, 4-alkyl-4-oxoesters under the same conditions undergo selective reduction of only the keto group, yielding the corresponding lactone. beilstein-journals.org

This research indicates that the reduction of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid with NaBH₄ may not be straightforwardly selective for the ketone and could lead to a mixture of products, including the diol, depending on the precise conditions.

| Reagent | Ketone Group | Carboxylic Acid Group | Ester Group | Primary Product Type |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduced to Secondary Alcohol | Reduced to Primary Alcohol | Reduced to Primary Alcohol | Triol |

| Sodium Borohydride (NaBH₄) | Reduced to Secondary Alcohol | No Reaction | Potential for Slow Reduction | Hydroxy-acid or Diol-acid |

| Borane (BH₃•THF) | Reduced to Secondary Alcohol | Reduced to Primary Alcohol | No Reaction | Diol-ester |

Oxidation Reactions: The carbonyl groups within 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid are in high oxidation states. The central ketone is resistant to further oxidation without cleavage of its carbon-carbon bonds, a reaction that requires harsh conditions. The carboxylic acid and ester groups are also at the highest oxidation state for a carbon atom attached to an aromatic ring. Therefore, the molecule is generally stable towards typical oxidative conditions.

Aromatic Ring Reactivity and Functionalization Strategies

The reactivity of the two aromatic rings in 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid towards substitution reactions is dictated by the nature of the existing substituents. All three carbonyl-containing groups—ketone, carboxylic acid, and ester—are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate of reaction is significantly reduced by the presence of deactivating groups. Furthermore, these groups direct incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

Ring A (Substituted with -COOH and -CO-Ar): The carboxylic acid group is a strong deactivating, meta-directing group. The adjacent benzoyl group is also strongly deactivating and meta-directing. Therefore, any electrophilic substitution on this ring will be extremely slow and will occur at the positions meta to the carboxyl group (and meta to the benzoyl bridge).

Ring B (Substituted with -COOEt and -CO-Ar): Similarly, the ethoxycarbonyl (ester) group is a strong deactivating, meta-directing group. The acyl bridge is also deactivating and meta-directing. Consequently, electrophilic substitution on this ring will also be very sluggish and will be directed to the positions meta to the ester group.

Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions to proceed and would yield the di-meta-substituted products on each ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism requires two key features on the ring:

A good leaving group (typically a halide).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The parent molecule, 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, does not possess a suitable leaving group and therefore does not readily undergo SNAr. However, its structure is highly activated for such reactions if a leaving group were introduced. For example, if a halogen atom were present on either ring, the powerful electron-withdrawing effects of the ketone, ester, and carboxylic acid groups would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. The activation would be strongest for leaving groups located at the ortho and para positions relative to the carbonyl substituents.

Detailed Mechanistic Studies of Key Reactions

While specific mechanistic studies on 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid are not widely available, its reaction pathways can be analyzed by examining the kinetics and thermodynamics of its core functional groups, particularly the benzophenone (B1666685) moiety.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic Analysis: The rate of reactions involving this molecule is heavily influenced by the electronic and steric properties of its structure.

Nucleophilic Addition to the Ketone: The rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon. masterorganicchemistry.com While the bulky aromatic groups present a significant steric impediment that slows the reaction compared to less hindered ketones, this is counteracted by a favorable electronic effect. masterorganicchemistry.comquora.com The electron-withdrawing carboxyl and ester groups pull electron density away from the ketone's carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Kinetic studies on the Grignard reaction with unsubstituted benzophenone have shown the reaction follows second-order kinetics. acs.org It is expected that the substituted derivative would also follow a similar kinetic profile, with a rate constant modulated by these competing steric and electronic factors.

Electrophilic Aromatic Substitution: The kinetics of EAS would be extremely slow. The presence of three strong deactivating groups on the aromatic systems significantly raises the activation energy for the formation of the cationic intermediate (the sigma complex), which is the rate-determining step of the reaction. masterorganicchemistry.com

Thermodynamic Analysis: The thermodynamics of a reaction determine the position of the equilibrium and the relative stability of reactants and products.

Nucleophilic Addition to the Ketone: The reversibility of nucleophilic addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Irreversible Additions: Strong nucleophiles, such as hydride ions (from LiAlH₄) and carbanions (from Grignard or organolithium reagents), are very strong bases. The resulting alkoxide products are much weaker bases, meaning the reverse reaction is thermodynamically highly unfavorable. These additions are considered irreversible. masterorganicchemistry.com

Reversible Additions: Weaker, more stable nucleophiles (e.g., cyanide, alcohols, amines) can participate in reversible addition reactions where an equilibrium is established between the starting materials and the addition product. masterorganicchemistry.com

Transition State Characterization in Reaction Mechanisms

The elucidation of reaction mechanisms at a molecular level is crucial for understanding and optimizing chemical processes. A key aspect of this is the characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. For reactions involving 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, such as nucleophilic acyl substitution, ester hydrolysis, or amidation, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating these transient structures. nih.govchemrxiv.orgnih.gov While specific experimental or computational studies on the transition state of reactions involving 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid are not extensively detailed in publicly accessible literature, the principles of transition state theory and computational analysis of related molecules provide a robust framework for understanding its reactivity.

Computational Approaches to Transition State Analysis

Modern computational methods allow for the in-depth study of reaction pathways, including the identification and characterization of transition states. nih.gov DFT calculations are commonly employed to model the potential energy surface of a reaction, locating minima corresponding to reactants and products, and first-order saddle points corresponding to transition states. chemrxiv.orgrsc.org

Key parameters obtained from these computational studies include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state, which determines the reaction rate.

Geometric Parameters: Bond lengths and angles of the transition state structure. For instance, in a nucleophilic attack on one of the carbonyl groups of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, the length of the forming bond with the nucleophile and the breaking bond of the leaving group are critical parameters.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. The value of this frequency can provide insight into the nature of the transition state. arkat-usa.orgresearchgate.net

Transition States in Reactions of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic Acid

The bifunctional nature of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, possessing both a carboxylic acid and an ethyl ester group, means that reactions can occur at two distinct sites. The characterization of the transition states for reactions at these sites is essential for predicting regioselectivity.

Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Ethoxycarbonyl Benzoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of organic molecules in solution. For 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific 2D NMR studies for 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid are not available, the expected chemical shifts and correlations can be predicted based on analyses of analogous compounds like 4-benzoylbenzoic acid and other aromatic esters. spectrabase.comnih.govyoutube.comdocbrown.info The molecular structure possesses a degree of symmetry that influences its NMR spectrum. The two para-substituted benzene (B151609) rings are chemically distinct, leading to a complex but interpretable set of signals.

Predicted ¹H NMR Spectral Data: The proton spectrum is expected to show signals in the aromatic, aliphatic, and acidic regions.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 12-13 ppm, which is characteristic of carboxylic acid protons involved in hydrogen bonding.

Aromatic Protons: The eight protons on the two benzene rings would appear as a set of doublets or more complex multiplets between 7.0 and 8.5 ppm. The protons adjacent to the electron-withdrawing carbonyl and carboxyl groups would be the most deshielded.

Ethyl Group Protons (-OCH₂CH₃): The ethoxy group would give rise to a quartet for the methylene (B1212753) (-CH₂) protons around 4.4 ppm and a triplet for the methyl (-CH₃) protons around 1.4 ppm.

Predicted ¹³C NMR Spectral Data: The carbon spectrum would show distinct signals for the carbonyls, aromatic carbons, and the ethyl group.

Carbonyl Carbons (-C=O): Three signals are expected for the carbonyl carbons: one for the carboxylic acid (~167-172 ppm), one for the ester (~165-170 ppm), and one for the ketone (~195-200 ppm). The ketonic carbonyl is significantly more deshielded. docbrown.info

Aromatic Carbons: Signals for the aromatic carbons would appear in the 120-145 ppm range. Due to symmetry, fewer than 12 signals might be observed.

Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon is expected around 60-62 ppm, and the methyl carbon around 14-15 ppm.

Multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively link these proton and carbon signals, confirming the connectivity of the molecular backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(4-(Ethoxycarbonyl)benzoyl)benzoic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (s, 1H) | 167.0 - 172.0 |

| Ketone (-C =O) | - | 195.0 - 200.0 |

| Ester (-C OO-) | - | 165.0 - 170.0 |

| Aromatic (C-H) | 7.0 - 8.5 (m, 8H) | 120.0 - 140.0 |

| Aromatic (C-quat) | - | 130.0 - 145.0 |

| Methylene (-OC H₂CH₃) | ~4.4 (q, 2H) | 60.0 - 62.0 |

| Methyl (-OCH₂C H₃) | ~1.4 (t, 3H) | 14.0 - 15.0 |

Solid-state NMR (ssNMR) provides critical information about the structure, conformation, and dynamics of molecules in the solid state. europeanpharmaceuticalreview.com It is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govnih.gov For 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, ssNMR could differentiate between potential polymorphs by detecting subtle changes in the chemical shifts of carbon atoms, which are highly sensitive to the local electronic environment and molecular packing.

The cross-polarization/magic-angle spinning (CP/MAS) technique is commonly used to obtain high-resolution ¹³C spectra of solid samples. nih.gov Different polymorphs would likely exhibit variations in the torsion angle between the two phenyl rings of the benzophenone (B1666685) core, which would be reflected in the chemical shifts of the aromatic carbons. Furthermore, ssNMR can probe the hydrogen-bonding network, as the chemical shift of the carboxylic acid carbon is sensitive to the nature and geometry of the hydrogen bonds formed in the crystal lattice.

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid has not been reported, analysis of related structures, such as other benzophenone derivatives and substituted benzoic acids, allows for a reliable prediction of its solid-state architecture. scirp.orgresearchgate.netscirp.orgresearchgate.net It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a common and highly stable supramolecular synthon for carboxylic acids in the solid state. researchgate.net

Table 2: Expected Crystallographic Parameters and Key Interactions

| Parameter | Expected Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Primary Supramolecular Synthon | Carboxylic acid R²₂(8) homodimer via O-H···O hydrogen bonds |

| Secondary Interactions | C-H···O hydrogen bonds, π-π stacking |

| Key Conformational Feature | Dihedral angle between the phenyl rings |

The presence of both a strong hydrogen-bond donor (carboxylic acid) and multiple hydrogen-bond acceptors (carbonyls) makes 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid an excellent candidate for co-crystal and salt formation studies. acs.orgnih.govnih.gov Co-crystallization with other molecules, particularly those containing complementary functional groups like pyridines or amides, can lead to the formation of novel supramolecular assemblies with tailored physical properties.

Studies on benzophenone derivatives have shown their utility in forming co-crystals where the bulky phenyl rings can direct the assembly of the crystal structure. acs.org In the case of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, the carboxylic acid group would be the primary site for forming robust heterosynthons, such as the acid-pyridine or acid-amide hydrogen bonds. The ester and ketone carbonyls would likely participate in weaker, secondary interactions that provide additional stability to the crystal lattice. These studies are crucial for understanding the principles of molecular recognition and for the rational design of new crystalline materials.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FTIR spectrum of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is expected to be dominated by characteristic absorptions from its various functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found just below 3000 cm⁻¹.

C=O Stretches: This region is particularly informative. Three distinct C=O stretching bands are anticipated:

The carboxylic acid carbonyl, involved in hydrogen bonding, should appear around 1680-1710 cm⁻¹. researchgate.net

The ester carbonyl should absorb at a higher frequency, typically 1715-1730 cm⁻¹.

The diaryl ketone carbonyl is expected in the range of 1650-1670 cm⁻¹.

C-O Stretches: Bands corresponding to the C-O stretching of the carboxylic acid and the ester will be present in the 1200-1350 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands arising from various bending and skeletal vibrations, which are unique to the molecule.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations typically give strong Raman signals. The C=O stretching vibrations are also Raman active and can help confirm the assignments made from the IR spectrum. Analysis of 4-cyanobenzoic acid has shown that computational methods can be used to accurately predict vibrational wavenumbers, which would be a valuable approach for this molecule as well. rasayanjournal.co.in

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 (very broad, strong) | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 (weak-medium) | Medium-strong |

| C-H Stretch | Aliphatic (ethyl) | 2850 - 2980 (weak-medium) | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 (strong) | Medium |

| C=O Stretch | Ester | 1715 - 1730 (strong) | Medium |

| C=O Stretch | Ketone | 1650 - 1670 (strong) | Medium-strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 (multiple bands) | Strong |

| C-O Stretch | Acid & Ester | 1200 - 1350 (strong) | Weak-medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its fragmentation patterns upon ionization. For 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, electron ionization mass spectrometry (EI-MS) would reveal characteristic fragmentation pathways dictated by its functional groups: a carboxylic acid, an ethyl ester, and a benzophenone core.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (C₁₇H₁₄O₅, approx. 298.29 g/mol ). The fragmentation of this molecular ion is predicted to follow several key pathways based on the principles observed in the mass spectra of related compounds like benzoic acid and other aromatic esters and ketones. youtube.comdocbrown.infolibretexts.org

Predicted Fragmentation Pathways:

Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45). This would result in a significant fragment ion [M - 45]⁺.

Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (•CH₂CH₃, mass = 29), forming an [M - 29]⁺ ion.

Decarboxylation of the Carboxylic Acid: The carboxylic acid group can lose CO₂ (mass = 44), a characteristic fragmentation for benzoic acid derivatives, resulting in an [M - 44]⁺ ion. libretexts.org

Loss of the Carboxyl Group (-COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of a carboxyl radical (•COOH, mass = 45), yielding an [M - 45]⁺ fragment. docbrown.infolibretexts.org

Cleavage at the Benzoyl Ketone: The C-C bond between the carbonyl group and the phenyl ring is susceptible to cleavage. This can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z = 105) or a 4-(ethoxycarbonyl)benzoyl cation.

Formation of Phenyl Cation: Further fragmentation of benzoyl-containing ions can lead to the loss of carbon monoxide (CO), forming a phenyl cation ([C₆H₅]⁺, m/z = 77), a common fragment for aromatic compounds. youtube.com

These predicted fragmentation patterns allow for a detailed structural confirmation of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Predicted Fragment Ion | m/z (Mass/Charge) | Neutral Loss | Formula of Lost Neutral |

| [C₁₇H₁₄O₅]⁺ (Molecular Ion) | 298 | - | - |

| [M - C₂H₅]⁺ | 269 | Ethyl radical | C₂H₅ |

| [M - COOH]⁺ | 253 | Carboxyl radical | COOH |

| [M - OC₂H₅]⁺ | 253 | Ethoxy radical | OC₂H₅ |

| [C₆H₅CO]⁺ | 105 | C₁₀H₉O₄ radical | C₁₀H₉O₄ |

| [C₆H₅]⁺ | 77 | CO + C₁₀H₉O₄ radical | CO, C₁₀H₉O₄ |

Isotopic profiling, particularly the analysis of the M+1 peak, would provide further confirmation of the elemental composition. The relative intensity of the M+1 peak is primarily due to the natural abundance of the ¹³C isotope. For a molecule with 17 carbon atoms, the predicted intensity of the M+1 peak would be approximately 18.7% of the molecular ion peak (17 x 1.1%). High-resolution mass spectrometry would enable the determination of the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula. The use of isotopically labeled standards, such as those containing deuterium, could also be employed in quantitative studies to differentiate the analyte from matrix interferences. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photochemistry

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption and fluorescence spectra of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid are dominated by the electronic transitions within its aromatic benzophenone framework.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions, similar to those observed in benzoic acid and other benzophenone derivatives. researchgate.netsielc.comrsc.org

π → π Transitions:* Strong absorption bands are expected at shorter wavelengths (typically below 300 nm). These arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl groups. For benzoic acid, characteristic absorption maxima are observed around 230 nm and 274 nm. sielc.comrsc.org The extended conjugation in the benzophenone system would likely influence the position and intensity of these bands.

n → π Transition:* A weaker, longer-wavelength absorption band, characteristic of the carbonyl group in the benzophenone moiety, is expected. This transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital of the C=O group. This band is often observed as a shoulder on the more intense π → π* bands.

The solvent environment can influence the positions of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Type of Transition | Expected λmax Range (nm) | Chromophore | Relative Intensity |

| π → π | 230 - 250 | Aromatic Rings / Ester C=O | High |

| π → π | 270 - 290 | Benzophenone System | Medium to High |

| n → π* | 330 - 360 | Benzophenone C=O | Low |

Fluorescence Spectroscopy:

Upon absorption of UV light, the molecule can dissipate the excess energy through fluorescence emission. The fluorescence properties are highly dependent on the molecular structure and environment. Benzophenone itself is known to be a photosensitizer and may exhibit weak fluorescence due to efficient intersystem crossing to the triplet state. However, derivatives can show varied emission characteristics. The presence of both an electron-withdrawing carboxylic acid group and an ester group on the benzophenone core will influence the energy of the excited states and thus the emission spectrum.

The emission spectrum would typically be a mirror image of the lowest energy absorption band. The introduction of substituents can shift the emission maxima to longer wavelengths. mdpi.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would provide further information on the de-excitation pathways of the excited state. For related compounds, such as nitro-stilbene derivatives with benzophenones, the nature of the substituents significantly influences the fluorescence spectroscopy. researchgate.net

Interactive Data Table: Predicted Fluorescence Emission Properties

| Property | Predicted Value / Range | Notes |

| Excitation Wavelength (λex) | ~280 nm or ~340 nm | Corresponding to the main absorption bands. |

| Emission Wavelength (λem) | > 350 nm | Emission is expected at a longer wavelength than the absorption. |

| Stokes Shift | Variable | The difference between the absorption and emission maxima. |

| Quantum Yield (ΦF) | Low to Moderate | Dependent on the efficiency of competing non-radiative decay pathways. |

Computational Chemistry and Theoretical Studies on 4 4 Ethoxycarbonyl Benzoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, predicting its properties, and explaining its reactivity. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure, molecular orbitals, and reactivity of molecules like 4BBA.

DFT studies typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For aromatic carboxylic acids, these calculations help in understanding their behavior as photosensitizers.

Another key aspect explored by DFT is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is crucial for identifying sites susceptible to electrophilic or nucleophilic attack and understanding intermolecular interactions. For a molecule like 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, the MEP would highlight the negative potential around the carbonyl and carboxyl oxygen atoms and the positive potential near the acidic proton.

Reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electronegativity, provide quantitative measures of a molecule's reactivity, further elucidating its chemical behavior in various environments.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, albeit computationally expensive, way to calculate molecular properties. These methods are used to obtain highly accurate molecular geometries, vibrational frequencies, and energies. For derivatives of benzoic acid, ab initio calculations can precisely determine bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's three-dimensional structure. These optimized geometries serve as the starting point for more complex calculations, including molecular dynamics and predictions of spectroscopic parameters.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational changes and interactions with the surrounding environment, such as solvents.

For a molecule with multiple rotatable bonds like 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, MD simulations can explore the conformational landscape to identify the most stable arrangements (conformers) in different environments. These simulations model the interactions between the molecule and solvent molecules (e.g., water), revealing how solvation affects its structure and properties. For instance, studies on 4BBA have used MD simulations to understand its behavior in aqueous clusters, providing insight into its environmental relevance as a chromophore. mdpi.com The simulations show how water molecules arrange around the carboxylic acid group and how this influences the compound's spectroscopic properties. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of various spectra, which can be compared with experimental data to validate both the theoretical model and the experimental interpretation.

Quantum chemical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are used to predict UV-Vis, IR, and NMR spectra. For 4BBA, quantum chemical calculations have been successfully used to analyze and interpret its UV-Vis absorbance spectra. mdpi.com By calculating the electronic transitions, TD-DFT can predict the absorption wavelengths, which often show good agreement with experimental measurements. mdpi.com Such studies on 4BBA have demonstrated that theoretical calculations of the molecule in water clusters can provide significant physical and chemical insights into the experimental spectra. mdpi.com

Similarly, calculations of vibrational frequencies using DFT can generate theoretical IR spectra. By comparing the calculated frequencies and intensities with experimental Fourier-transform infrared (FTIR) spectra, chemists can assign specific vibrational modes to the observed peaks. For NMR spectroscopy, the magnetic shielding tensors of each nucleus can be calculated to predict chemical shifts (¹H and ¹³C), aiding in the structural elucidation of complex molecules.

| Computational Method | Predicted Parameter | Experimental Correlation |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Good agreement in spectral shifts mdpi.com |

| DFT | Vibrational Frequencies (IR) | Assignment of vibrational modes |

| DFT (GIAO method) | NMR Chemical Shifts | Structural elucidation |

Theoretical Insights into Bonding, Aromaticity, and Intermolecular Interactions

Computational methods offer a deep understanding of the nature of chemical bonds and non-covalent interactions that govern molecular assembly and crystal packing.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer, hybridization, and delocalization effects within a molecule. For 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, NBO analysis would quantify the delocalization of π-electrons across the two benzene (B151609) rings and the carbonyl bridge, providing insight into the molecule's aromaticity and electronic communication between its functional groups.

The study of intermolecular interactions is crucial, as they dictate the solid-state structure and macroscopic properties. Aromatic carboxylic acids often form strong hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. Theoretical calculations can model these dimers and quantify the strength of the O-H···O hydrogen bonds. Furthermore, methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize the nature of these hydrogen bonds and other weaker interactions, such as C-H···O and π-π stacking interactions, which also play a significant role in the crystal structure.

Applications of 4 4 Ethoxycarbonyl Benzoyl Benzoic Acid As a Precursor and Building Block in Advanced Chemical Research

Role in the Synthesis of Complex Organic Molecules

The presence of two distinct and reactive carbonyl functionalities allows for selective chemical transformations, positioning 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid as a versatile intermediate in multi-step organic synthesis.

While specific non-clinical pharmaceutical compounds directly synthesized from 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid are not extensively detailed in publicly available research, its structural motifs are common in medicinal chemistry. Benzoic acid and its derivatives are fundamental precursors in the synthesis of a wide array of active pharmaceutical ingredients (APIs). appchemical.com The structure of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, containing a benzophenone (B1666685) core, is related to compounds investigated for various biological activities. For instance, benzophenone-based structures are explored in the development of photoinitiators and have been incorporated into molecules with antimicrobial functions. researchgate.net

The compound's bifunctional nature is key to its potential as a pharmaceutical intermediate. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the ethyl ester can be hydrolyzed back to a carboxylic acid or be used as a protecting group that is removed at a later synthetic stage. This allows for the sequential addition of different molecular fragments, a crucial strategy in building complex drug candidates. A general example involves the use of benzoic acid derivatives in processes to prepare intermediates for agents like benzothiophene (B83047) pharmaceuticals. rsc.org

The rigid benzophenone scaffold of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is not a common naturally occurring motif, and thus, its direct application in the total synthesis of natural products is limited. However, its role as a versatile benzoic acid derivative makes it relevant to the synthesis of natural product analogues. Benzoic acids are known biogenetic precursors for a variety of natural products, including taxol and cocaine. researchgate.net Synthetic chemists often use non-natural building blocks to create analogues of these products to study structure-activity relationships or improve therapeutic properties. The defined geometry and functional group handles of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid could be employed to construct such analogues, where the benzophenone core serves as a rigid spacer or a photoactive probe.

Contributions to Supramolecular Chemistry and Self-Assembly Research

The structure of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is exceptionally well-suited for research in supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions.

The carboxylic acid moiety is a primary tool for designing predictable, self-assembling systems through hydrogen bonding. Aromatic carboxylic acids like 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid readily form highly stable, centrosymmetric dimers through pairwise O—H⋯O hydrogen bonds between their carboxyl groups. mdpi.comprepchem.com This dimerization is a robust and well-studied supramolecular synthon, providing a foundational element for constructing more complex, ordered architectures such as one-dimensional chains or two-dimensional networks. rsc.org The study of related substituted benzoic acids provides insight into the typical geometry of these interactions.

Table 1: Representative Hydrogen-Bond Geometries in Dimerized Benzoic Acid Derivatives

| Compound | O—H Distance (Å) | H⋯O Distance (Å) | O⋯O Distance (Å) | O—H⋯O Angle (°) | Reference |

| 4-(Benzyloxy)benzoic acid | 0.84 | 1.80 | 2.636 | 176 | mdpi.com |

This interactive table showcases typical parameters for the hydrogen-bonded dimers formed by aromatic carboxylic acids, a key feature in the supramolecular assembly of compounds like 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid.

Beyond hydrogen bonding, the molecule's large, rigid, and electron-rich aromatic system facilitates the study of other critical non-covalent interactions. The two phenyl rings of the benzophenone core provide surfaces for π-π stacking interactions, which work in concert with hydrogen bonds to direct the self-assembly of molecules in the solid state. The interplay between different types of non-covalent forces, such as hydrogen bonding, halogen bonding, and π-stacking, is a central theme in crystal engineering and supramolecular chemistry. nih.gov The defined structure of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid allows it to serve as a model compound for quantifying the energetic contributions of these individual interactions and understanding how they collectively determine the final supramolecular architecture.

Applications in Material Science Precursor Development (excluding material properties description)

The unique combination of a rigid, photoactive core and versatile functional groups makes 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid a significant precursor in the development of advanced materials.

One of the most prominent applications for this type of rigid, linear molecule is in the synthesis of liquid crystals . researchgate.netnih.gov The elongated shape of molecules derived from this precursor is conducive to the formation of mesophases. For example, similar structures are used to synthesize calamitic (rod-shaped) liquid crystals, where the central benzoyloxybenzoate core dictates the material's ability to self-organize into ordered phases. researchgate.netresearchgate.net

Furthermore, this compound is a direct precursor to linkers used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. researchgate.netbiosynth.com The parent compound, benzophenone-4,4'-dicarboxylic acid, serves as a tetra-topic linker. The mono-ester derivative, 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, can be used as a functionalized linker where the carboxylic acid end coordinates to the metal center, leaving the ethyl ester group to modify the chemical environment within the MOF's pores. rsc.org This strategy is crucial for tuning the framework for specific applications.

Finally, the benzophenone core itself is a well-known photo-cross-linker. mdpi.com Upon exposure to UV light, the benzophenone moiety can abstract hydrogen atoms from nearby polymer chains, forming covalent C-C bonds. This property makes 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid a potential monomer for creating photoactive polymers and hydrogels. researchgate.netmdpi.com It can be incorporated into a polymer backbone, and subsequent UV irradiation can be used to cure or cross-link the material, forming stable networks. mdpi.com

Table 2: Material Science Applications of Benzophenone and Benzoic Acid Derivatives

| Material Type | Precursor Role of Analogous Compounds | Core Structural Feature | Reference |

| Liquid Crystals | Formation of calamitic (rod-shaped) mesogens | Elongated, rigid aromatic ester core | researchgate.netnih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker for framework construction | Carboxylate group for metal coordination | researchgate.netbiosynth.com |

| Photo-cross-linked Polymers | Monomer containing a photoactive cross-linking agent | Benzophenone moiety | researchgate.netmdpi.com |

This interactive table summarizes the primary applications in material science where precursors structurally related to 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid are utilized.

Monomer or Intermediate in Polymer Chemistry Research

In the field of polymer chemistry, 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid and its derivatives serve as crucial monomers or intermediates in the synthesis of high-performance polymers, most notably poly(ester-imide)s. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in electronics, aerospace, and insulation coatings.

The synthesis of poly(ester-imide)s often involves a multi-step process where a diacid-diimide monomer is first prepared and then polymerized with a suitable diol. While direct polymerization of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is not extensively documented in readily available literature, its structural motif is integral to the synthesis of the necessary diacid-diimide monomers. For instance, a closely related diacid, N,N′-bis(4-carboxyphenyl)-3,3′,4,4′-benzophenonetetracarboxylic diimide, is a key monomer for certain poly(ester-imide)s. The synthesis of such monomers can conceptually start from precursors like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride and an aminobenzoic acid derivative. The core benzophenone structure of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is a fundamental component of these monomers.

The general synthetic approach for these poly(ester-imide)s involves the polycondensation of the diacid-diimide monomer with various aromatic or aliphatic diols. The reaction conditions, including temperature, catalyst, and solvent, are critical in determining the final properties of the polymer, such as molecular weight, solubility, and thermal characteristics.

Table 1: Representative Poly(ester-imide)s and their Properties

| Monomers | Polymer Type | Key Properties |

| Diacid-diimide (benzophenone-based), Aromatic Diol | Aromatic Poly(ester-imide) | High thermal stability, excellent mechanical strength, good chemical resistance, low solubility. |

| Diacid-diimide (benzophenone-based), Aliphatic Diol | Semi-aromatic Poly(ester-imide) | Improved flexibility and solubility compared to fully aromatic counterparts, good thermal stability. |

This table illustrates the general properties of poly(ester-imide)s derived from benzophenone-containing monomers. Specific properties can be tailored by the choice of the co-monomer.

Utilization in Probe Synthesis for Chemical Biology (mechanistic, not clinical)

The benzophenone moiety within 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid is a well-known photoactivatable group, a feature that is exploited in the synthesis of chemical probes for mechanistic studies in chemical biology. These probes are designed to investigate biological processes at the molecular level, providing insights into protein-protein interactions, enzyme function, and cellular signaling pathways.

The carboxylic acid and ester functionalities of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid provide convenient handles for its incorporation into larger molecular frameworks. For example, the carboxylic acid can be coupled to an amine-containing biomolecule or a fluorescent reporter, while the ester can be hydrolyzed to the corresponding carboxylic acid for further modification or to modulate the probe's solubility and cell permeability.

A key application of benzophenone-containing probes is in photoaffinity labeling. Upon irradiation with UV light, the benzophenone group is excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond of a target biomolecule, leading to the formation of a covalent cross-link. This allows for the identification of interacting partners and the mapping of binding sites.

Table 2: Application of Benzophenone-Based Probes in Mechanistic Studies

| Probe Design Principle | Mechanistic Question Addressed |

| Benzophenone-linker-ligand | Identification of the binding partners of a specific ligand. |

| Benzophenone-fluorophore conjugate | Probing the spatial proximity of biomolecules through photo-induced cross-linking and fluorescence detection. |

| Benzophenone incorporated into a peptide or nucleic acid | Mapping the binding site of the peptide or nucleic acid on its target protein. |

This table provides a conceptual overview of how probes derived from benzophenone-containing precursors can be utilized to answer fundamental questions in chemical biology.

Future Directions and Emerging Research Avenues for 4 4 Ethoxycarbonyl Benzoyl Benzoic Acid

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzophenone (B1666685) derivatives, including 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, often relies on the Friedel-Crafts acylation, a reaction known for its use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride and volatile organic solvents. researchgate.netorganic-chemistry.orgwikipedia.org These classical methods present environmental and efficiency challenges, such as catalyst waste and harsh reaction conditions. Future research is critically aimed at developing "greener" and more efficient synthetic routes.

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites (e.g., H-beta), offers a recyclable and more environmentally benign alternative to traditional Lewis acids. mdpi.comresearchgate.net These catalysts can facilitate the benzoylation of aromatic compounds with benzoic acid, minimizing waste and simplifying product purification. mdpi.com

Alternative Reaction Media: Replacing conventional solvents with greener options like ionic liquids or deep eutectic solvents can enhance reaction rates and selectivity while offering easier catalyst recycling. researchgate.net For instance, ionic liquids based on BmimCl–FeCl3 have shown high catalytic activity in Friedel-Crafts reactions. researchgate.net

Metal- and Halogen-Free Acylations: Methodologies that avoid metal catalysts and halogenated reagents are highly desirable. The use of reagents like methanesulfonic anhydride (B1165640) to promote acylation with carboxylic acids represents a significant step towards a more sustainable process with minimal metallic or halogenated waste. acs.org

Bio-based Feedstocks: A long-term vision involves synthesizing the core benzoic acid structures from renewable resources. Research into the catalytic transformation of lignocellulosic biomass into benzoic acid and its derivatives provides a pathway to reduce reliance on petrochemical feedstocks. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzophenone Cores

| Feature | Traditional Friedel-Crafts Acylation | Emerging Sustainable Methodologies |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic zeolites, solid acids, ionic liquids |

| Solvent | Volatile organic compounds (e.g., CS₂, nitrobenzene) | Deep eutectic solvents, ionic liquids, or solvent-free conditions |

| Byproducts | Large amounts of acidic, metallic waste | Minimal waste, recyclable catalyst systems |

| Atom Economy | Moderate | High |

| Safety/Handling | Moisture-sensitive and corrosive reagents | Milder conditions, more stable catalysts |

Exploration of Unconventional Reactivity and Novel Transformations

The chemical structure of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, featuring a diaryl ketone, offers a rich landscape for exploring reactivity beyond its functional groups. The benzophenone core is a renowned photosensitizer, capable of absorbing UV light to reach an excited triplet state. acs.org This property is a gateway to a vast field of photochemical transformations.

Future research could focus on:

Photochemical C-H Activation: The excited triplet state of the benzophenone moiety can act as a radical initiator, abstracting hydrogen atoms from other molecules. This reactivity could be harnessed for novel C-H functionalization reactions, creating complex molecules under mild, light-induced conditions.

Visible-Light Catalysis: Moving beyond UV-induced reactions, the development of derivatives that can be activated by visible light is a major goal. This could involve modifying the core structure to tune its absorption spectrum, enabling more energy-efficient and selective transformations. nih.gov

Novel Catalytic Cycles: The compound could serve as a ligand or a key building block in designing new catalytic systems. Its rigid structure could provide a unique steric and electronic environment in a metal's coordination sphere, enabling unconventional bond formations.

Umpolung Strategies: Exploring reversed-polarity approaches, such as the catalytic arylation of acyl anion equivalents, could provide new routes to synthesize complex diaryl ketones and derivatives that are inaccessible through traditional electrophilic aromatic substitution. nih.gov

Advanced In Situ Spectroscopic Studies of Reaction Dynamics

Understanding the precise mechanisms and kinetics of chemical reactions is fundamental to optimizing them. For 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, advanced spectroscopic techniques can provide unprecedented insight into both its synthesis and its subsequent transformations.

Emerging research avenues in this area include:

Operando Spectroscopy: This methodology involves monitoring a catalytic reaction under actual working conditions, providing a direct correlation between the catalyst's structure and its activity. wikipedia.orgyoutube.com Techniques like operando FTIR or Raman spectroscopy could be used to track the formation of intermediates during the synthesis of the target molecule, allowing for real-time optimization of reaction conditions.

Ultrafast Spectroscopy: To study the molecule's photochemical behavior, femtosecond and picosecond laser flash photolysis are powerful tools. acs.orgbgsu.edunih.gov These techniques can resolve the dynamics of excited-state formation, intersystem crossing to the triplet state, and subsequent energy or electron transfer processes on their natural timescale. acs.orgnih.gov Such studies are crucial for designing efficient photoinitiators or photocatalysts based on this core structure.

Table 2: Spectroscopic Techniques for Studying Reaction Dynamics

| Technique | Timescale | Information Gained | Application Area |

|---|---|---|---|

| Operando FTIR/Raman | Seconds to Hours | Real-time monitoring of reactant consumption, intermediate formation, and product yield. | Synthesis Optimization |

| Nanosecond Laser Flash Photolysis | Nanoseconds (10⁻⁹ s) | Characterization of transient species like triplet states and radicals. | Photochemical Mechanism |

| Femtosecond Pump-Probe Spectroscopy | Femtoseconds (10⁻¹⁵ s) | Dynamics of initial excitation, internal conversion, and intersystem crossing. | Ultrafast Photophysics |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed, synthesized, and characterized. nih.govsynthiaonline.com For a molecule like 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid, AI can accelerate research and development cycles significantly.

Future directions include:

Retrosynthesis Planning: AI-powered tools like SYNTHIA® and ASKCOS can propose novel and efficient synthetic routes by analyzing vast reaction databases. biopharmatrend.comresearchgate.net This can help chemists identify more sustainable or cost-effective ways to manufacture the compound, moving beyond known literature methods.

Property Prediction and Virtual Screening: Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological or material properties of derivatives without the need for synthesis and testing. scienceopen.comscielo.br This allows for the rapid computational screening of virtual libraries based on the 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid scaffold to identify candidates with desired properties, for instance, as potential therapeutic agents or functional materials. nih.govresearchgate.net

Reaction Outcome Prediction: AI models can predict the major products, yields, and optimal conditions for unknown reactions. biopharmatrend.com This predictive power minimizes trial-and-error in the lab, saving time and resources when exploring the novel transformations discussed in section 7.2.

Interdisciplinary Research Collaborations Utilizing the Compound's Core Structure

The true potential of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid will be unlocked through collaborations that span traditional scientific disciplines. Its unique combination of a photoactive core and polymerizable functional groups makes it an ideal platform for interdisciplinary innovation.

Potential areas for collaboration are:

Materials Science and Polymer Chemistry: The carboxylic acid and ester groups allow the molecule to be incorporated into polyesters, polyamides, or other polymers. The benzophenone core can then be used as a built-in photo-crosslinking agent, enabling the production of advanced polymer networks, coatings, and hydrogels with tailored mechanical properties. nih.govmdpi.com

Medicinal Chemistry and Drug Discovery: The benzophenone scaffold is a well-established "privileged structure" found in numerous biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.netrsc.orgrsc.org Collaboration with biologists and pharmacologists could explore derivatives of 4-(4-(ethoxycarbonyl)benzoyl)benzoic acid as scaffolds for new therapeutic agents. plos.org

Supramolecular Chemistry: The planar, aromatic structure and hydrogen-bonding capabilities of the carboxylic acid group make it an excellent building block for creating complex, self-assembled structures like metal-organic frameworks (MOFs) or liquid crystals. These materials could have applications in gas storage, separations, or advanced optics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via ester hydrolysis of its ethyl ester precursor. For example, oxidation of ethyl 4-(4-fluorophenyl)benzoate under acidic conditions (e.g., H₂SO₄) or basic hydrolysis (e.g., NaOH in aqueous ethanol) yields the corresponding benzoic acid derivative. Temperature control (60–80°C) and stoichiometric ratios (1:2 substrate-to-base) are critical for minimizing side products like decarboxylated derivatives . Characterization of intermediates using TLC or HPLC ensures reaction progress monitoring.

Q. How should researchers characterize the purity and structural integrity of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the ethoxycarbonyl (-COOEt) and benzoyl (-COPh) groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ for C₁₈H₁₆O₅: 336.10).

- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays).

Cross-referencing with computational tools (e.g., PubChem’s InChI/SMILES data) ensures structural alignment .

Q. What are the stability considerations for storing 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid?

- Methodological Answer : The compound is sensitive to moisture and strong oxidizers. Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS. Avoid exposure to alkaline conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the biological activity of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid, particularly its enzyme inhibition potential?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based assays (e.g., for kinases or hydrolases) with purified enzymes. Pre-incubate the compound (1–100 µM) with the enzyme and monitor activity changes.

- Docking studies : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from PubChem) against target proteins (e.g., COX-2 or EGFR). Validate with mutagenesis studies on predicted binding residues .

Q. What strategies mitigate synthetic challenges posed by steric hindrance in 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid derivatives?

- Methodological Answer :

- Protecting groups : Temporarily protect reactive sites (e.g., -COOH) with tert-butyl or benzyl groups during benzoylation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventional) to minimize decomposition.

- Catalytic systems : Use Pd/C or CuI for coupling reactions, ensuring <5% catalyst loading to avoid metal contamination .

Q. How should contradictory solubility data for 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid be resolved in different solvents?

- Methodological Answer :

- Experimental determination : Use the shake-flask method with HPLC quantification. Test solvents (DMSO, ethanol, THF) at 25°C and 37°C.

- Computational prediction : Apply Hansen solubility parameters (HSPiP software) to model solvent compatibility. Correlate with experimental data to identify outliers caused by polymorphic forms .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of 4-(4-(Ethoxycarbonyl)benzoyl)benzoic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.